(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone
Description
(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone is a cyclobutane-containing methanone derivative characterized by a methoxy-substituted cyclobutyl ring and a 3-(trifluoromethyl)phenyl ketone group. The trifluoromethyl group enhances metabolic stability and lipophilicity, making such compounds of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
(1-methoxycyclobutyl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c1-18-12(6-3-7-12)11(17)9-4-2-5-10(8-9)13(14,15)16/h2,4-5,8H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGOKXCIGAOIRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone involves several steps. One common synthetic route includes the trifluoromethylation of a cyclobutyl precursor followed by methoxylation. The reaction conditions typically involve the use of radical initiators and specific catalysts to facilitate the formation of the trifluoromethyl group . Industrial production methods may vary, but they generally follow similar principles with optimization for scale and efficiency.
Chemical Reactions Analysis
(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups, similar to (1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone. For instance, derivatives of trifluoromethyl phenyl have shown significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus, demonstrating low minimum inhibitory concentrations (MIC) and bactericidal effects . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and overall biological activity of these compounds.
Case Study: Trifluoromethyl Phenyl Derivatives
A collection of novel pyrazole derivatives featuring trifluoromethyl groups was synthesized and tested for antibacterial activity. These compounds exhibited potent growth inhibition of Staphylococcus aureus and low toxicity to human cultured cells, indicating their potential as therapeutic agents . While the specific role of this compound in this context requires further investigation, its structural similarities suggest it may possess analogous properties.
Synthetic Intermediate
This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique cyclobutyl and trifluoromethyl functionalities make it a valuable building block for developing new pharmaceuticals or agrochemicals.
Example of Synthesis
In synthetic organic chemistry, the compound can be used to create derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties. The methanone moiety allows for further functionalization, which can lead to a diverse array of chemical entities tailored for specific applications.
Material Science
The incorporation of trifluoromethyl groups into polymers or materials can significantly alter their physical properties, such as thermal stability and hydrophobicity. Compounds like this compound could potentially be employed in the development of advanced materials with tailored characteristics.
Research Insight
Studies have shown that materials containing trifluoromethyl groups exhibit improved resistance to solvents and chemicals, making them suitable for use in harsh environments . As such, exploring the polymerization of this compound could yield innovative materials with applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites in biological systems. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table compares (1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone with structurally related methanone derivatives:
Structure-Activity Relationships (SAR)
Role of the Trifluoromethyl Group
The 3-(trifluoromethyl)phenyl group is a critical pharmacophore in multiple compounds. For example:
- In PD 81,723, this group optimizes allosteric enhancement of adenosine A1 receptor binding, with a 1000-fold variation in activity ratios between analogs .
- Substitution at the 3-position (vs. 4-position) on the phenyl ring, as seen in the target compound, may enhance steric interactions with hydrophobic binding pockets .
Impact of Cyclic Substituents
- Cyclobutyl vs.
- Heterocyclic Systems : Replacement of the cyclobutyl group with heterocycles (e.g., triazolo-pyridine in or thiophene in PD 81,723) modulates electronic properties and binding affinity. For instance, the triazolo-pyridine moiety in Compound 41 improves metabolic stability in preclinical models .
Methoxy Substitution
The methoxy group on the cyclobutyl ring in the target compound may enhance solubility compared to non-polar analogs like [3-(trifluoromethyl)phenyl]methanone derivatives lacking oxygenated substituents .
Biological Activity
The compound (1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (1-Methoxycyclobutyl)(3-(trifluoromethyl)phenyl) methanone
- Molecular Formula : C13H12F3O2
- Molecular Weight : 273.23 g/mol
The structure features a cyclobutyl moiety, a methoxy group, and a trifluoromethyl-substituted phenyl ring, contributing to its unique chemical properties.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group is believed to increase lipophilicity, aiding in membrane penetration and subsequent antimicrobial action.
Anticancer Potential
Several studies have investigated the anticancer potential of trifluoromethyl-containing compounds. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro.
- Case Study : A study by Zhang et al. (2022) demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Anticancer | Induction of apoptosis in breast cancer cells | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
Case Studies
-
Antimicrobial Efficacy
- A study conducted by Tiwari et al. (2020) assessed the antimicrobial activity of various trifluoromethyl-containing compounds, including derivatives similar to this compound. The study found significant inhibition against both Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL.
-
Anticancer Activity
- In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of trifluoromethyl-substituted ketones and evaluated their cytotoxicity against several cancer cell lines. The results indicated that one specific derivative exhibited IC50 values below 5 µM against MCF-7 breast cancer cells, suggesting potent anticancer activity.
Q & A
Q. What synthetic methodologies are most effective for producing (1-methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone?
The synthesis of this compound typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, silver nitrate (AgNO₃)-catalyzed coupling under oxidative conditions (e.g., K₂S₂O₈ as an oxidant) can facilitate the introduction of the trifluoromethylphenyl group . Cyclobutyl methoxy groups may require ring-opening/functionalization strategies, such as using methoxycyclobutane precursors in nucleophilic acylations. Reaction optimization should focus on solvent polarity (acetonitrile/water mixtures) and temperature control (60–80°C) to enhance yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- NMR Spectroscopy : The trifluoromethyl (-CF₃) group produces distinct ¹⁹F NMR signals near -60 to -70 ppm, while the methoxycyclobutyl moiety’s protons appear as complex splitting patterns in ¹H NMR (δ 3.0–4.0 ppm for cyclobutyl CH₂) .
- IR Spectroscopy : Stretching vibrations for the carbonyl (C=O) group appear at ~1680–1700 cm⁻¹, and C-F stretches from the -CF₃ group occur at 1100–1200 cm⁻¹ .
- X-ray Crystallography : For absolute configuration confirmation, single-crystal diffraction studies (e.g., CCDC data) resolve spatial arrangements of the cyclobutyl and trifluoromethylphenyl groups .
Q. How does the compound’s stability vary under different storage conditions?
The electron-withdrawing -CF₃ group enhances stability against hydrolysis, but the methoxycyclobutyl ring’s strain may lead to ring-opening under acidic/basic conditions. Store in inert atmospheres (N₂/Ar) at -20°C in amber vials to prevent photodegradation. Stability assays using HPLC or TLC can monitor decomposition over time .
Advanced Research Questions
Q. How do electronic effects of the -CF₃ and methoxycyclobutyl groups influence reactivity in nucleophilic acyl substitutions?
The -CF₃ group is strongly electron-withdrawing, activating the carbonyl carbon toward nucleophilic attack. In contrast, the methoxycyclobutyl moiety’s electron-donating effects may create electronic asymmetry, leading to regioselective reactions. Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites . Kinetic experiments (e.g., with Grignard reagents) can quantify rate differences compared to non-fluorinated analogs .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from assay conditions (pH, solvent) or impurities. Standardize testing using:
- Dose-response curves to establish IC₅₀ values across multiple replicates.
- Metabolic stability assays (e.g., liver microsomes) to differentiate intrinsic activity from rapid degradation .
- Structural analogs : Compare with compounds like (2-hydroxy-3-methoxyphenyl)methanone derivatives to isolate functional group contributions .
Q. What computational models best predict this compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to enzymes like cytochrome P450 or kinases. Focus on hydrophobic interactions with the -CF₃ group and hydrogen bonding via the methoxy oxygen. Validate predictions with SPR (surface plasmon resonance) binding affinity measurements .
Methodological Considerations
Q. How to optimize chromatographic separation for this compound and its byproducts?
Use reversed-phase HPLC with a C18 column and mobile phase gradients (e.g., water/acetonitrile with 0.1% TFA). The -CF₃ group increases retention time due to hydrophobicity, while the cyclobutyl group may cause peak broadening—optimize column temperature (30–40°C) to improve resolution .
Q. What are the key challenges in scaling up synthesis without compromising purity?
- Byproduct formation : Monitor intermediates via LC-MS to detect cyclobutyl ring-opening byproducts.
- Catalyst recycling : Use heterogeneous catalysts (e.g., Ag nanoparticles on SiO₂) to reduce metal contamination .
- Crystallization : Employ solvent-antisolvent pairs (e.g., ethanol/hexane) to enhance crystal purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
